molecular formula C15H23NO B13183221 {1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13183221
M. Wt: 233.35 g/mol
InChI Key: MOOZTZQCTSCFFG-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C15H23NC_{15}H_{23}N with a molecular weight of approximately 233.35 g/mol. The compound consists of a cyclopentyl group attached to an amino-alkyl chain with a methyl-substituted phenyl ring, categorizing it under amines and alcohols. This structural configuration suggests possible interactions with various biological pathways, making it a subject of pharmacological interest.

Chemical Structure

The compound's structure can be represented as follows:

Structure C15H23N\text{Structure }\text{C}_{15}\text{H}_{23}\text{N}

Biological Activity

Research indicates that this compound may interact with neurotransmitter systems and other cellular signaling pathways. Preliminary studies suggest its potential implications in therapeutic applications, particularly in the modulation of receptor activities.

Potential Biological Activities:

  • Neurotransmitter Modulation: The compound may influence neurotransmitter release or receptor activity, which is crucial for neurological functions.
  • Cell Signaling Pathways: It could affect various cellular signaling pathways, possibly leading to changes in cell behavior and function.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it likely involves:

  • Binding to Receptors: The amino group and cyclopentyl ring are believed to play crucial roles in binding to specific receptors or enzymes, modulating their activity.
  • Influence on Enzymatic Activity: Interaction with enzymes may alter metabolic pathways, leading to various physiological effects.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds. This comparison helps elucidate its unique properties and potential therapeutic applications.

Compound NameStructural DifferencesUnique Features
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanolMethyl group at para positionDifferent receptor binding profiles
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanolChlorine atom instead of methyl groupAlters biological activity due to electronegativity
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanolNitro group substitutionEnhances reactivity and interaction with biological targets

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

[1-[2-amino-1-(3-methylphenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C15H23NO/c1-12-5-4-6-13(9-12)14(10-16)15(11-17)7-2-3-8-15/h4-6,9,14,17H,2-3,7-8,10-11,16H2,1H3

InChI Key

MOOZTZQCTSCFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C2(CCCC2)CO

Origin of Product

United States

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